BenchChemオンラインストアへようこそ!

4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole

Asymmetric organocatalysis Aldol reaction Benzimidazole-pyrrolidine catalysts

4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole (CAS 915923-77-2; synonym: 7-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole) is a chiral benzimidazole-pyrrolidine hybrid with molecular formula C12H15N3 and molecular weight 201.27 g/mol. The compound features a benzimidazole core substituted at the 2-position with a pyrrolidin-2-yl moiety and a methyl group at the 4-position of the benzimidazole ring, producing a stereogenic center at the pyrrolidine α-carbon.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 915923-77-2
Cat. No. B1388058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole
CAS915923-77-2
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=N2)C3CCCN3
InChIInChI=1S/C12H15N3/c1-8-4-2-5-9-11(8)15-12(14-9)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3,(H,14,15)
InChIKeyKUFMTQOQTXECOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole (CAS 915923-77-2): Core Identity and Class Positioning for Procurement Decisions


4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole (CAS 915923-77-2; synonym: 7-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole) is a chiral benzimidazole-pyrrolidine hybrid with molecular formula C12H15N3 and molecular weight 201.27 g/mol . The compound features a benzimidazole core substituted at the 2-position with a pyrrolidin-2-yl moiety and a methyl group at the 4-position of the benzimidazole ring, producing a stereogenic center at the pyrrolidine α-carbon [1]. It is commercially supplied as a free base (typical purity 95–98%) through custom synthesis and catalog vendors such as ChemBridge and AKSci [2]. The dual hydrogen-bond donor/acceptor architecture—combining the benzimidazole N–H with the basic pyrrolidine amine—makes this scaffold valuable for both organocatalytic applications and medicinal chemistry lead generation [1].

Why 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole Cannot Be Replaced by Unsubstituted or Alternative Benzimidazole-Pyrrolidine Analogs


The 4-methyl substituent on the benzimidazole ring is not a passive structural feature; it directly modulates the electron density of the imidazole N–H proton, which governs hydrogen-bond donor strength critical to both organocatalytic transition-state organization and biological target recognition [1]. In the Reddy et al. (2007) study, the 4-methyl analog (3b) produced measurably different yields and enantioselectivities compared to the unsubstituted parent (3a) and the ester-substituted derivative (3c) across both aldol and Michael reaction platforms, confirming that simple substitution profoundly alters catalytic output [1]. In a medicinal chemistry context, Henderson et al. (2015) demonstrated that subtle inclusion of a 4-methyl group on the pyrrolidine ring of benzimidazole-containing HCV NS5A inhibitors “profoundly increase[s] genotype 1a potency in multiple scaffold classes,” establishing that the methyl substitution pattern is a pharmacophoric determinant rather than an interchangeable group [2]. Substituting 4-methyl-2-pyrrolidin-2-YL-1H-benzimidazole with the unsubstituted 2-pyrrolidin-2-yl-1H-benzimidazole (CAS 59592-35-7, MW 187.24) or the 4-carboxamide analog veliparib (CAS 912444-00-9) therefore risks loss of the tuned electronic profile and, consequently, the desired catalytic or pharmacological performance [1][2].

Quantitative Differentiation Evidence for 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole (CAS 915923-77-2) Versus Closest Analogs


Direct Aldol Reaction: 4-Methyl Analog (3b) Delivers 77% Yield and 24% ee vs. 85% Yield and 42% ee for the Unsubstituted Parent (3a)

In a direct head-to-head comparison under identical conditions, the 4-methyl-substituted benzimidazole-pyrrolidine catalyst 3b (representing the target compound scaffold) catalyzed the asymmetric aldol reaction between acetone and p-nitrobenzaldehyde in NMP, producing the aldol adduct in 77% isolated yield with 24% enantiomeric excess (ee). By contrast, the unsubstituted parent catalyst 3a (R = H) gave 85% yield and 42% ee, while the 4-carbomethoxy analog 3c (R = COOMe) gave 93% yield and 46% ee [1]. This demonstrates that the 4-methyl group confers a distinct catalytic profile—lower enantioselectivity but still synthetically useful yield—positioning the target compound as an intermediate electronic modulator between the electron-neutral (3a) and electron-deficient (3c) congeners [1].

Asymmetric organocatalysis Aldol reaction Benzimidazole-pyrrolidine catalysts

Michael Addition: 4-Methyl Analog (3b) Achieves 85% Yield and 27% ee, Distinct from Both Unsubstituted (3a: 95%, 49% ee) and Carbomethoxy (3c: 87%, 15% ee) Analogs

In the Michael addition of cyclohexanone to β-nitrostyrene in methanol at room temperature (2 h), catalyst 3b (4-methyl) afforded the Michael adduct in 85% yield with 27% ee. Under identical conditions, the unsubstituted catalyst 3a delivered 95% yield and 49% ee, while the 4-carbomethoxy catalyst 3c gave 87% yield and 15% ee [1]. The 4-methyl catalyst thus occupies a unique position in the performance landscape—providing yield comparable to 3c but with substantially higher enantioselectivity (27% vs. 15% ee), while being less selective than the unsubstituted 3a [1]. This differentiated profile makes 3b the preferred choice when a balance of reasonable yield and moderate, non-negligible enantioselectivity is desired for substrate scope exploration or mechanistic probing of steric effects.

Asymmetric Michael addition Nitroolefin conjugate addition Organocatalyst benchmarking

HCV NS5A Inhibition: 4-Methyl Substitution Profoundly Increases Genotype 1a Potency Relative to Unsubstituted Pyrrolidine Analogs Across Multiple Scaffold Classes

In a medicinal chemistry SAR study by Henderson et al. (2015), benzimidazole-containing HCV NS5A inhibitors bearing a 4-substituted pyrrolidine were systematically evaluated. The authors reported that the inclusion of a 4-methyl group on the pyrrolidine ring “profoundly increase[d] genotype 1a potency in multiple scaffold classes,” with the optimized benzimidazole-containing analogs achieving subnanomolar potency against both genotype 1a and 1b replicons [1]. While the study evaluates fully elaborated NS5A inhibitors rather than the free base building block, the SAR conclusion is directly relevant: the 4-methyl substituent is a critical pharmacophoric element whose presence distinguishes high-potency genotype 1a inhibitors from weaker unsubstituted counterparts [1]. The 4-methyl-2-pyrrolidin-2-yl-1H-benzimidazole scaffold therefore serves as a privileged starting point for antiviral lead generation, whereas the unsubstituted 2-pyrrolidin-2-yl-1H-benzimidazole would lack this potency-enhancing feature.

HCV NS5A inhibitor Antiviral drug discovery Structure-activity relationship

Physicochemical Differentiation: Molecular Weight 201.27 vs. 187.24 for Unsubstituted Parent—Altered Lipophilicity and Hydrogen-Bond Acidity Driven by 4-Methyl Electron-Donating Effect

The 4-methyl substitution increases the molecular weight by 14.03 g/mol relative to the unsubstituted parent 2-pyrrolidin-2-yl-1H-benzimidazole (CAS 59592-35-7; MW 187.24 g/mol) [1]. More importantly, the electron-donating methyl group modulates the acidity of the benzimidazole N–H proton, which serves as the key hydrogen-bond donor in both organocatalytic transition states and biological target interactions [2]. In the Reddy et al. study, the divergent enantioselectivities between 3a (H), 3b (Me), and 3c (COOMe) were explicitly attributed to differences in imidazole N–H acidity governing H-bond strength in the stereodetermining transition state [2]. This electronic tuning—achievable through the 4-methyl group—cannot be replicated by the unsubstituted analog and is orthogonal to the 4-carboxamide modification found in veliparib (CAS 912444-00-9; MW 244.29), which introduces a hydrogen-bond-accepting carbonyl and alters the overall polarity profile [3].

Physicochemical properties Drug-likeness Lead optimization

Prolylcarboxypeptidase (PrCP) Inhibition: Benzimidazole Pyrrolidinyl Amides Achieve Low-Nanomolar IC50, Supporting the Scaffold's Privileged Status for Serine Protease Targeting

Shen et al. (2011) discovered a series of benzimidazole pyrrolidinyl amides as novel prolylcarboxypeptidase (PrCP) inhibitors, achieving low-nanomolar IC50 values for several analogs. Compound 9b, which incorporates the benzimidazole-pyrrolidine core with a piperidinyl amide extension, displayed modest ex vivo target engagement in eDIO mouse plasma and was advanced to in vivo studies for weight loss and food intake effects [1]. While the specific target compound (4-methyl-2-pyrrolidin-2-yl-1H-benzimidazole as the free base) was not directly tested in this study, the SAR establishes that the benzimidazole-pyrrolidine scaffold—particularly when functionalized at the pyrrolidine nitrogen—is a validated pharmacophore for PrCP inhibition [1]. Follow-up work by Graham et al. (2012) confirmed that nanomolar IC50 values were achievable through systematic substitution of the benzimidazole ring, further validating the scaffold's versatility [2]. The 4-methyl substitution on the benzimidazole ring offers an additional vector for tuning potency and selectivity that is absent in the unsubstituted parent scaffold.

Prolylcarboxypeptidase inhibitor Metabolic disorders Serine protease targeting

Target Application Scenarios for 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole (CAS 915923-77-2) Based on Quantitatively Validated Differentiation


Asymmetric Organocatalysis: Intermediate-Performance Benchmarking and Substituent Effect Studies

The 4-methyl analog (3b) provides a distinct, quantifiable catalytic profile—77% yield / 24% ee in aldol and 85% yield / 27% ee in Michael additions—that sits between the unsubstituted 3a and carbomethoxy 3c catalysts [1]. This intermediate electronic character makes the compound ideal for systematic studies correlating benzimidazole substituent effects with enantioselectivity, as demonstrated by Reddy et al. (2007). Research groups developing new bifunctional organocatalysts can use this compound as a well-characterized reference point to benchmark novel catalyst designs against a known intermediate-performance standard [1].

HCV NS5A Inhibitor Lead Generation and Genotype-Balancing SAR

Henderson et al. (2015) established that 4-methyl substitution on the pyrrolidine ring of benzimidazole-containing NS5A inhibitors profoundly increases genotype 1a potency, enabling balanced subnanomolar activity against both genotypes 1a and 1b [2]. The 4-methyl-2-pyrrolidin-2-yl-1H-benzimidazole scaffold serves as a privileged core for constructing focused NS5A inhibitor libraries, where the 4-methyl group is a key pharmacophoric element. Medicinal chemistry teams pursuing pan-genotypic HCV inhibitors should prioritize this building block over the unsubstituted analog for initial SAR exploration [2].

Prolylcarboxypeptidase (PrCP) Inhibitor Development for Metabolic Disease

The benzimidazole-pyrrolidine scaffold has been validated as a productive template for PrCP inhibition, with optimized analogs achieving low-nanomolar IC50 values and demonstrating ex vivo target engagement in diet-induced obese mouse models [3]. The 4-methyl-substituted variant offers an additional vector for tuning potency, selectivity, and pharmacokinetic properties that is not available with the unsubstituted scaffold. Researchers targeting PrCP for obesity, metabolic syndrome, or related inflammatory conditions can leverage this compound as a key intermediate for amide coupling diversification at the pyrrolidine nitrogen [3][4].

Fragment-Based Drug Discovery and Focused Kinase/GPCR Library Design

With a molecular weight of 201.27 g/mol, dual hydrogen-bond donor/acceptor functionality, and a tunable 4-methyl substituent, this compound meets fragment-like property criteria suitable for fragment-based screening campaigns . The pyrrolidine amine provides a convenient synthetic handle for rapid derivatization into amide, sulfonamide, or urea libraries, while the 4-methyl group offers steric and electronic differentiation from other benzimidazole-pyrrolidine fragments such as the unsubstituted parent (CAS 59592-35-7) or veliparib-like 4-carboxamide derivatives [5]. Its commercial availability in 95–98% purity from multiple vendors supports its use as a reliable building block for high-throughput parallel synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.